2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with a triazole fused to a pyrimidine ring. The 7-position is substituted with a 3,4,5-trimethoxyphenyl group, a structural motif critical for tubulin polymerization inhibition, as seen in combretastatin A-4 (CA-4) analogues . The 2-position features a 3,4-dimethoxyphenethyl chain, which modulates solubility and binding interactions. This dual substitution pattern enhances antiproliferative activity by targeting microtubule dynamics, a hallmark of anticancer agents .
Properties
Molecular Formula |
C24H26N4O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H26N4O5/c1-29-18-8-6-15(12-19(18)30-2)7-9-22-26-24-25-11-10-17(28(24)27-22)16-13-20(31-3)23(33-5)21(14-16)32-4/h6,8,10-14H,7,9H2,1-5H3 |
InChI Key |
WEBZSDWXIMIRCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Imidate Formation (Step 1)
Dimethyl cyanodithioimidocarbonate (7 ) reacts with 3,4-dimethoxyphenethylamine in methanol under reflux to form the intermediate imidate (8 ). The reaction typically proceeds at 65–70°C for 6–8 hours, yielding 8 in 75–85% purity. The electron-donating methoxy groups on the phenethylamine enhance nucleophilic attack on the electrophilic carbon of 7 , facilitating imidate formation.
Key Parameters:
Cyclization to 5-Amino-1,2,4-Triazole (Step 2)
The imidate (8 ) undergoes cyclization with hydrazine hydrate in refluxing methanol to produce 3-(3,4-dimethoxyphenethyl)-5-amino-1H-triazole (9 ). This step requires 4–6 hours, with yields averaging 70%. The amino group at position 5 is critical for subsequent cyclization with enaminone 10 .
Optimization Insight:
Final Cyclization with Enaminone (Step 3)
The triazole intermediate (9 ) reacts with enaminone 10 in glacial acetic acid at 80°C for 2 hours to form the target compound. Enaminone 10 is prepared separately by condensing 3′,4′,5′-trimethoxyacetophenone with DMF-DMA at 120°C for 6 hours.
Reaction Conditions:
The acetic acid catalyzes both the nucleophilic attack of the amino group on the enaminone and the elimination of water, forming the triazolopyrimidine ring.
Optimization of Synthetic Yield
Impact of Spacer Length
Introducing a phenethyl spacer (vs. methyl or propyl) at position 2 enhances yield by reducing steric hindrance during cyclization. For example:
| Spacer Length | Yield (%) |
|---|---|
| Methyl | 58 |
| Ethyl | 72 |
| Propyl | 65 |
Solvent and Catalysis
Glacial acetic acid outperforms alternatives like DMF or toluene due to its dual role as solvent and Brønsted acid catalyst. Substituting with sulfuric acid reduces yield to 45%, likely due to side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H2O = 70:30) confirms >98% purity, with a retention time of 12.3 minutes.
Comparative Analysis with Related Compounds
The target compound’s synthesis shares similarities with analogs reported in EP0508549A2, which disclose triazolopyrimidines with varied aryl substituents. However, the PMC study uniquely highlights the necessity of a 3,4,5-trimethoxyphenyl group at position 7 for optimal cyclization efficiency, a feature absent in earlier patents.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrimidine ring undergoes selective electrophilic attacks due to electron-rich methoxy groups:
-
Nitration :
Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C5 position of the pyrimidine ring.
Example :
(Yield: 45%). -
Sulfonation :
Treatment with SO₃ in H₂SO₄ yields sulfonated derivatives at C7.
Nucleophilic Reactions
The triazole moiety exhibits reactivity toward nucleophiles:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF, 80°C | N2-alkylated derivatives |
| Aminolysis | NH₃/EtOH, reflux | C7-aminated analogs |
| Thiol substitution | ArSH, CuI, DMSO, 120°C | Thioether-linked conjugates |
Notably, alkylation at the triazole N2 position preserves anticancer activity .
Oxidation Reactions
Methoxy groups and thioethers undergo oxidation:
-
Demethylation :
BBr₃ in CH₂Cl₂ at −78°C removes methyl groups from methoxy substituents, yielding hydroxylated analogs. -
Sulfone Formation :
Thioether side chains oxidize to sulfones with H₂O₂/AcOH (70% yield).
Functional Group Transformations
Key transformations include:
-
Methoxy → Hydroxyl : As above with BBr₃.
-
Chlorination : POCl₃ converts hydroxyl groups to chlorides for further coupling .
-
Cross-Coupling :
Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) modify the C7 aryl group.
Mechanistic Insights
-
Dimroth Rearrangement : Observed in related triazolo-pyrimidines under acidic conditions, altering ring substitution patterns (Figure 2) .
-
Anticancer Activity : Derivatives inhibit tubulin polymerization (IC₅₀: 0.8–2.1 μM) by binding at the colchicine site .
Figure 2: Dimroth Rearrangement Mechanism
Scientific Research Applications
Biological Activities
The compound has garnered interest due to its potential biological activities:
Anticancer Activity
Research indicates that this compound may inhibit the proliferation of various cancer cell lines. Studies have shown that it can induce apoptosis in leukemia cells and exhibit cytotoxic effects on solid tumor models.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects. It has been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. The following table summarizes key findings related to substituent effects on activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Dimethoxyphenyl | Increased selectivity for cancer cells |
| 7 | Trimethoxyphenyl | Enhanced lipophilicity and solubility |
| 5 | Methyl | Improved metabolic stability |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related triazolo-pyrimidine compound in xenograft models. The results showed significant tumor growth inhibition when specific substituents were modified at the 7-position.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound. It was found to effectively reduce inflammation markers in vitro and in vivo models of arthritis.
Pharmacological Effects
The pharmacological effects of this compound include:
- CYP450 Inhibition : Potential interactions with cytochrome P450 enzymes could influence drug metabolism.
- Antioxidant Activity : The compound may exert antioxidant effects, contributing to its neuroprotective capabilities.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the triazolopyrimidine core contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 7-Position
The 3,4,5-trimethoxyphenyl group at the 7-position is a conserved pharmacophore in many tubulin-targeting triazolopyrimidines. Key analogues include:
- 7-(3',4',5'-Trimethoxyphenyl)-2-anilino derivatives: These compounds (e.g., 6a–d) exhibit IC50 values in the nanomolar range against HeLa cells. The presence of electron-withdrawing or donating groups on the aniline ring (e.g., Cl, MeO) fine-tunes activity .
- 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) derivative : This compound (CAS 1435980-28-1) replaces the trimethoxy group with dimethoxy, reducing tubulin affinity but improving pharmacokinetic properties .
Table 1: Activity of 7-Substituted Analogues
Substituent Variations at the 2-Position
The 2-position tolerates diverse substituents, impacting both potency and selectivity:
- 2-Anilino derivatives: Compounds with para-substituted anilines (e.g., 6a–v) show enhanced hydrogen-bonding interactions with tubulin, correlating with lower IC50 values .
- 2-(3-Phenylpropylamino) derivatives: Bulky hydrophobic groups (e.g., 6d) improve membrane permeability but may reduce solubility .
- 2-(Alkylthio) derivatives : These analogues (e.g., B-series compounds) demonstrate vasodilatory activity, highlighting off-target effects dependent on substitution .
Table 2: Impact of 2-Substituents on Activity
Diaryl Triazolopyrimidines
Diaryl derivatives with substitutions at both 2- and 7-positions are common:
- 6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl) : This isomer (9aa) showed antimitotic activity in sea urchin embryo assays, emphasizing the necessity of ortho-methoxy groups for microtubule destabilization .
- 5-Methyl-N-(3-nitrophenyl)-7-(3,4,5-trimethoxyphenyl) : Carboxamide derivatives (e.g., 5h) exhibit moderate activity (IC50 = 1.02 µM against A549), suggesting steric hindrance from nitro groups reduces efficacy .
Structure-Activity Relationship (SAR) Insights
- Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group at the 7-position is indispensable for high tubulin affinity, mimicking CA-4’s binding mode .
- Hydrophobic Interactions : Bulky 2-substituents (e.g., phenethyl) enhance cellular uptake but require balanced hydrophobicity to avoid solubility issues .
- Electron Effects: Electron-withdrawing groups (e.g., Cl, NO2) on the 2-position’s aryl ring improve antiproliferative activity but may reduce metabolic stability .
Biological Activity
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their varied biological activities. The specific structural features that contribute to its activity include:
- Dimethoxyphenethyl Group : Enhances lipophilicity and potential receptor binding.
- Trimethoxyphenyl Group : May influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit potent anticancer effects. A study evaluated the antiproliferative activity of various derivatives against human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The findings are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MCF-7 | 3.91 | ERK signaling pathway inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound X | MGC-803 | 10.5 | Induces apoptosis and G2/M phase arrest |
The most active compound in the study was H12, which inhibited cell proliferation by targeting the ERK signaling pathway and inducing apoptosis through the regulation of cell cycle-related proteins .
Antibacterial and Antiviral Activities
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also shown promising antibacterial and antiviral activities. These compounds are believed to disrupt bacterial cell wall synthesis and inhibit viral replication mechanisms. Specific studies have reported:
- Antibacterial Activity : Significant inhibition against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Effective against viruses such as influenza and HIV through various mechanisms including interference with viral entry and replication .
The biological activity of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is primarily mediated through:
- Inhibition of Key Signaling Pathways : Such as the ERK pathway which is crucial for cell proliferation and survival.
- Modulation of Apoptosis : Inducing apoptosis in cancer cells via intrinsic pathways involving mitochondrial depolarization and caspase activation.
- Interference with Microtubule Dynamics : Compounds have been identified as tubulin polymerization inhibitors which disrupt mitotic processes in rapidly dividing cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Utilizing zebrafish models demonstrated reduced tumor mass in xenografts treated with the compound at non-toxic concentrations.
- Clinical Relevance : Ongoing clinical trials are assessing the efficacy of triazolo-pyrimidine derivatives in combination therapies for advanced cancers.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Triazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization of precursors like aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives in solvents such as DMF under reflux (120°C, 10 hours) . Catalyst selection (e.g., triethylamine vs. molten-state TMDP) impacts reaction efficiency. For example, TMDP in ethanol/water (1:1 v/v) improves safety over piperidine-based methods, which face regulatory restrictions . Yield optimization requires monitoring via TLC and recrystallization from EtOH/DMF mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : X-ray crystallography is essential for resolving regioselectivity and substituent orientation, as demonstrated in studies of N-(4-chlorophenyl)-5,7-dimethyl derivatives (data-to-parameter ratio = 12.6, R factor = 0.051) . NMR (¹H/¹³C) and FTIR confirm functional groups, while mass spectrometry validates molecular weight. For tautomerism analysis, dynamic NMR or computational modeling (e.g., DFT) is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?
- Methodological Answer : Substituent steric/electronic effects dictate regioselectivity. For example, electron-withdrawing groups (e.g., trifluoromethyl) at specific positions favor one regioisomer over another . Computational tools (e.g., molecular docking) predict steric clashes, while adjusting reaction temperature or solvent polarity (e.g., DMF vs. ethanol) can shift product ratios .
Q. What strategies resolve contradictions in reported biological activity data for triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity often arise from assay variability (e.g., cell line selection, incubation time). For example, trifluoromethyl-substituted derivatives show divergent IC₅₀ values in kinase assays due to solvent effects (DMSO vs. PBS) . Standardizing protocols (e.g., controls for autofluorescence in fluorogenic assays) and using orthogonal assays (e.g., SPR alongside enzymatic assays) improve reliability .
Q. How do solvent and catalyst choices impact the scalability of triazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Scalability requires balancing safety and efficiency. TMDP in ethanol/water reduces toxicity compared to molten-state TMDP, but ethanol’s lower boiling point limits reaction scale . Heterogeneous catalysts (e.g., zeolites) or flow chemistry setups mitigate exothermic risks in large-scale reactions .
Q. What computational methods predict the bioactivity of triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : QSAR models trained on substituent descriptors (e.g., Hammett σ values, logP) correlate structural features with bioactivity. Molecular dynamics simulations assess binding stability in target pockets (e.g., kinase ATP-binding sites) . For novel derivatives, in silico ADMET profiling (e.g., SwissADME) prioritizes candidates with favorable pharmacokinetics .
Q. How do crystallographic data inform the design of stable triazolo[1,5-a]pyrimidine formulations?
- Methodological Answer : Crystal packing analysis reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that enhance stability. For instance, chlorophenyl substituents in N-(4-chlorophenyl)-5,7-dimethyl derivatives form halogen bonds, reducing hygroscopicity . Accelerated stability studies (40°C/75% RH) validate predictions from crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
